5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Overview
Description
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a fluoropyridine moiety and an oxadiazole ring
Biochemical Analysis
Biochemical Properties
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluoropyridine moiety is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways, potentially inhibiting or activating these enzymes depending on the context . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, it may upregulate genes involved in antioxidant defenses while downregulating pro-apoptotic genes, thereby promoting cell survival under stress conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluoropyridine ring can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of these enzymes . Additionally, the oxadiazole ring can interact with nucleophilic sites on proteins, further modulating their activity. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light or high temperatures Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival . At higher doses, it can exhibit toxic effects, including oxidative stress and apoptosis. These threshold effects are critical for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit enzymes involved in glycolysis, resulting in decreased glucose utilization and increased oxidative stress.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s fluoropyridine moiety may facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications For example, it may be localized to the mitochondria, where it can influence mitochondrial function and oxidative stress responses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine typically involves the formation of the oxadiazole ring followed by the introduction of the fluoropyridine moiety. One common method includes the cyclization of a suitable hydrazide with a nitrile oxide to form the oxadiazole ring. The fluoropyridine moiety can be introduced through a nucleophilic substitution reaction using a fluorinated pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the fluoropyridine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its target, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine derivative with different reactivity and applications.
1,2,4-Oxadiazole: The parent compound of the oxadiazole ring, used in various chemical syntheses.
3-Fluoropyridine-4-yl-1,2,4-triazole: A similar compound with a triazole ring instead of an oxadiazole ring.
Uniqueness
Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research .
Properties
IUPAC Name |
5-(3-fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O/c8-5-3-10-2-1-4(5)6-11-7(9)12-13-6/h1-3H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJUGODSOSAZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NC(=NO2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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